6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)nicotinonitrile
Description
6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)nicotinonitrile is a complex organic compound that belongs to the class of triazolo-pyridazine derivatives. These compounds are of significant interest in medicinal chemistry due to their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Propriétés
IUPAC Name |
6-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8/c17-10-13-2-3-14(18-11-13)22-6-1-7-23(9-8-22)16-5-4-15-20-19-12-24(15)21-16/h2-5,11-12H,1,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCRTUIZFOBDDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NN3C=NN=C3C=C2)C4=NC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazolo[4,3-b]pyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.
Attachment of the Diazepane Ring: The diazepane ring is introduced through nucleophilic substitution reactions, often using halogenated intermediates.
Nicotinonitrile Incorporation: The final step involves the coupling of the triazolo-pyridazine-diazepane intermediate with nicotinonitrile, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the diazepane and nicotinonitrile moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates and palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)nicotinonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its anticancer properties, particularly as a dual inhibitor of c-Met and Pim-1 kinases.
Mécanisme D'action
The mechanism of action of 6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)nicotinonitrile involves its interaction with specific molecular targets, such as c-Met and Pim-1 kinases. These interactions inhibit the kinase activity, leading to the disruption of signaling pathways involved in cell proliferation and survival. This results in the induction of apoptosis and cell cycle arrest in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1-piperazinyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
- N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Uniqueness
6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)nicotinonitrile is unique due to its dual inhibitory activity against c-Met and Pim-1 kinases, which makes it a promising candidate for anticancer therapy. Its structural features, such as the diazepane ring and nicotinonitrile moiety, contribute to its distinct pharmacological profile.
Q & A
Q. What are the recommended synthetic routes for 6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)nicotinonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential coupling of diazepane with triazolopyridazine and nicotinonitrile moieties. Key steps include:
- Nucleophilic substitution to attach the triazolopyridazine group to the diazepane ring.
- Cross-coupling reactions (e.g., Buchwald-Hartwig amination) to link the nicotinonitrile moiety.
Optimization involves: - Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) for coupling efficiency.
- Solvent systems : Polar aprotic solvents (DMF or DMSO) under reflux (80–120°C) improve yield.
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) achieves >95% purity .
Key Data : Molecular formula (C₁₈H₁₈N₈O), molecular weight (362.40 g/mol), and melting point (decomposes above 200°C) .
Q. How does the compound’s structure influence its physicochemical properties and biological activity?
- Methodological Answer : The triazolopyridazine core and diazepane ring confer:
- Lipophilicity : LogP ~2.1 (calculated via ChemAxon), aiding membrane permeability.
- Hydrogen-bonding capacity : The nitrile group and triazole nitrogen atoms enhance target binding (e.g., kinase ATP pockets).
Structural modifications (e.g., substituting the triazolopyridazine 3-position with electron-withdrawing groups) improve potency against BRD4 (IC₅₀ < 50 nM) .
Experimental validation : X-ray crystallography or molecular docking (e.g., AutoDock Vina) reveals interactions with BRD4’s acetyl-lysine binding site .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Discrepancies often arise from:
- Poor pharmacokinetics : Low oral bioavailability due to first-pass metabolism.
- Solution : Conduct metabolic stability assays (human liver microsomes) to identify vulnerable sites. Introduce fluorine atoms or methyl groups to block CYP450-mediated oxidation .
- Tissue penetration limitations : Use PEGylated formulations or prodrugs (e.g., phosphate esters) to enhance solubility.
Case study : AZD5153, a triazolopyridazine-based BET inhibitor, showed improved in vivo efficacy after optimizing logD (2.5–3.5) and plasma protein binding (<90%) .
Q. How can structure-activity relationship (SAR) studies guide the optimization of triazolopyridazine derivatives for selective kinase inhibition?
- Methodological Answer : SAR strategies include:
- Bivalent binding motifs : Linking two triazolopyridazine units via flexible spacers enhances BRD4 inhibition (e.g., AZD5153’s Kd = 0.5 nM) .
- Substituent effects :
- Electron-withdrawing groups (e.g., CF₃ at triazolopyridazine 3-position) improve selectivity for kinases over phosphatases.
- Diazepane ring modifications : Replacing diazepane with piperazine reduces off-target binding to serotonin receptors .
Validation : High-throughput kinase profiling (e.g., Eurofins KinaseProfiler) identifies off-target hits, enabling iterative SAR refinement .
Q. What experimental approaches are recommended to validate the compound’s mechanism of action in disease models?
- Methodological Answer :
- Cellular assays :
- Gene expression profiling : RNA-seq to monitor c-Myc downregulation (a BRD4-dependent biomarker) in hematologic cancer cell lines .
- CRISPR/Cas9 knockout : Validate target specificity by comparing efficacy in BRD4-WT vs. BRD4-KO cells.
- In vivo models :
- Xenograft studies : Dose-dependent tumor growth inhibition (e.g., 10 mg/kg daily dosing in MV4-11 leukemia models) .
- Pharmacodynamic markers : Measure target engagement via immunohistochemistry (e.g., BRD4 occupancy in tumor tissues) .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s cytotoxicity across different cell lines?
- Methodological Answer : Contradictions may stem from:
- Cell line-specific genetic backgrounds : Perform genomic profiling (e.g., CCLE database) to correlate sensitivity with mutations (e.g., MYC amplification).
- Assay conditions : Standardize ATP levels (via CellTiter-Glo) and incubation times (48–72 hrs).
Case example : Triazolopyridazine derivatives show IC₅₀ variability (0.1–10 µM) in solid vs. hematologic cancers due to differential BRD4 dependency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
